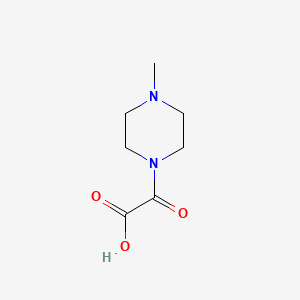

2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid

Description

The exact mass of the compound 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-8-2-4-9(5-3-8)6(10)7(11)12/h2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHXDMKVURFNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366001 | |

| Record name | (4-Methylpiperazin-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717904-36-4 | |

| Record name | (4-Methylpiperazin-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 717904-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid, a key building block in contemporary drug discovery and development. The document is intended for an audience of researchers, medicinal chemists, and process development scientists. It delves into two primary, field-proven synthetic routes, offering detailed experimental protocols, mechanistic insights, and critical analysis of each approach. The guide emphasizes scientific integrity, reproducibility, and safety, grounding all claims in authoritative references. Visual aids in the form of reaction pathway diagrams and structured data tables are included to facilitate understanding and implementation.

Introduction: The Significance of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid

The piperazine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. When functionalized with a glyoxylic acid (2-oxoacetic acid) group at one of the nitrogen atoms, and a methyl group at the other, the resulting molecule, 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid, becomes a versatile intermediate. This compound serves as a crucial precursor for the synthesis of a variety of complex molecules, including but not limited to, antiviral, anticancer, and antipsychotic agents. Its bifunctional nature, possessing both a carboxylic acid and a tertiary amine, allows for diverse downstream chemical modifications, making it a valuable tool in the medicinal chemist's arsenal.

This guide will explore the most logical and efficient synthetic strategies for the preparation of this important compound, focusing on practicality, yield, and purity.

Overview of Synthetic Strategies

The synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid can be approached through two principal pathways, both commencing from the readily available starting material, 1-methylpiperazine. The choice between these routes will often depend on the scale of the synthesis, the availability of specific reagents, and the desired purity profile of the final product.

-

Pathway A: Two-Step Synthesis via an Ethyl Ester Intermediate. This robust and highly controllable method involves the initial acylation of 1-methylpiperazine with an ethyl oxalyl derivative to form the stable intermediate, ethyl 2-(4-methylpiperazin-1-yl)-2-oxoacetate. This ester is then subjected to hydrolysis to yield the target carboxylic acid.

-

Pathway B: Direct Acylation with an Oxalic Acid Derivative. This more direct approach seeks to acylate 1-methylpiperazine with a more reactive oxalic acid derivative, such as oxalyl chloride. While potentially more atom-economical, this pathway requires careful control of reaction conditions to ensure selective mono-acylation and to avoid the formation of undesired byproducts.

The following sections will provide a detailed technical examination of each pathway.

Pathway A: Two-Step Synthesis via Ethyl 2-(4-Methylpiperazin-1-yl)-2-oxoacetate

This pathway is often favored for its reliability and the ease of purification of the intermediate ester. The overall transformation is depicted below:

Caption: Pathway A: Two-Step Synthesis via Ester Intermediate

Step 1: Synthesis of Ethyl 2-(4-Methylpiperazin-1-yl)-2-oxoacetate

Causality Behind Experimental Choices:

The acylation of the secondary amine of 1-methylpiperazine with ethyl chlorooxoacetate is a nucleophilic acyl substitution reaction. Ethyl chlorooxoacetate is chosen as the acylating agent due to its appropriate reactivity; the ester group is less susceptible to nucleophilic attack than the acid chloride, which helps in controlling the reaction. A non-nucleophilic base, such as triethylamine (Et3N), is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine which would render it unreactive. Dichloromethane (CH2Cl2) is an excellent solvent for this reaction as it is inert and dissolves both the reactants and the triethylamine hydrochloride salt to some extent, facilitating the reaction. The reaction is initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion.

Experimental Protocol:

-

To a solution of 1-methylpiperazine (1.0 eq) in dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), triethylamine (1.2 eq) is added.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of ethyl chlorooxoacetate (1.1 eq) in DCM (2 volumes) is added dropwise to the cooled solution over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is washed with water (2 x 5 volumes) and then with brine (1 x 5 volumes).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(4-methylpiperazin-1-yl)-2-oxoacetate.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

| Parameter | Value |

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (Et3N) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 85-95% |

Step 2: Hydrolysis of Ethyl 2-(4-Methylpiperazin-1-yl)-2-oxoacetate

Causality Behind Experimental Choices:

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard saponification reaction. Lithium hydroxide (LiOH) is a commonly used base for this transformation as it is effective and the resulting lithium carboxylate salt is typically soluble in the reaction medium. A mixture of tetrahydrofuran (THF) and water is used as the solvent system to ensure the solubility of both the organic ester and the inorganic base.

Experimental Protocol:

-

The purified ethyl 2-(4-methylpiperazin-1-yl)-2-oxoacetate (1.0 eq) is dissolved in a mixture of THF and water (2:1, 10 volumes).

-

Lithium hydroxide monohydrate (2.0 eq) is added to the solution, and the mixture is stirred at room temperature for 2-4 hours.

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the THF is removed under reduced pressure.

-

The remaining aqueous solution is cooled to 0 °C and acidified to pH 2-3 with 1N hydrochloric acid.

-

The product may precipitate upon acidification and can be collected by filtration. If no precipitate forms, the aqueous layer is extracted with a suitable organic solvent such as ethyl acetate (3 x 10 volumes).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product, 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

| Parameter | Value |

| Solvent | Tetrahydrofuran (THF) / Water |

| Base | Lithium Hydroxide (LiOH) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 90-98% |

Pathway B: Direct Acylation with Oxalyl Chloride

This pathway offers a more direct route to the target molecule, potentially reducing the number of synthetic steps. However, it requires careful control to achieve selective mono-acylation.

Caption: Pathway B: Direct Acylation with Oxalyl Chloride

Causality Behind Experimental Choices:

Oxalyl chloride is a highly reactive di-acyl chloride.[1] To favor the formation of the mono-acylated product, an excess of 1-methylpiperazine is used. This ensures that the concentration of the nucleophile (1-methylpiperazine) is always significantly higher than the electrophile (oxalyl chloride), statistically favoring the reaction of one molecule of oxalyl chloride with one molecule of the amine. The reaction is performed at low temperatures (-20 °C to 0 °C) to further control the high reactivity of oxalyl chloride and to minimize the formation of the symmetrical di-acylated byproduct. An aprotic solvent like dichloromethane or tetrahydrofuran is used to avoid any reaction with the solvent. The second equivalent of 1-methylpiperazine also acts as a base to neutralize the HCl formed. The intermediate acyl chloride is then hydrolyzed during the aqueous work-up to afford the final carboxylic acid.

Experimental Protocol:

-

A solution of 1-methylpiperazine (2.2 eq) in anhydrous dichloromethane (DCM, 20 volumes) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

The solution is cooled to -20 °C using a dry ice/acetone bath.

-

A solution of oxalyl chloride (1.0 eq) in anhydrous DCM (5 volumes) is added dropwise to the vigorously stirred 1-methylpiperazine solution over 1-2 hours, ensuring the internal temperature does not rise above -15 °C.

-

After the addition is complete, the reaction mixture is stirred at -20 °C for an additional hour and then allowed to slowly warm to 0 °C over 2 hours.

-

The reaction is quenched by the slow addition of water (10 volumes) at 0 °C.

-

The mixture is then allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is washed with DCM (2 x 5 volumes) to remove any unreacted starting material and byproducts.

-

The pH of the aqueous layer is adjusted to 2-3 with concentrated hydrochloric acid.

-

The aqueous layer is then concentrated under reduced pressure to a smaller volume, and the product is extracted with a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude product.

-

Purification can be achieved by recrystallization or by preparative HPLC if necessary.

| Parameter | Value |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Stoichiometry | 1-Methylpiperazine (2.2 eq) : Oxalyl Chloride (1.0 eq) |

| Temperature | -20 °C to 0 °C |

| Reaction Time | 3-4 hours |

| Typical Yield | 60-75% |

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A (Ester Intermediate) | Pathway B (Direct Acylation) |

| Number of Steps | Two | One (plus work-up) |

| Control & Selectivity | High | Moderate (risk of di-acylation) |

| Yield | Generally Higher | Generally Lower |

| Purification | Easier (stable ester intermediate) | More challenging (potential for byproducts) |

| Reagent Handling | Ethyl chlorooxoacetate is less hazardous | Oxalyl chloride is highly reactive and corrosive |

| Scalability | More readily scalable | Requires careful process control on a larger scale |

Conclusion and Recommendations

Both presented pathways offer viable routes for the synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid.

Pathway A is recommended for laboratory-scale synthesis where high purity and yield are paramount. The two-step process allows for straightforward purification of the intermediate ester, leading to a cleaner final product.

Pathway B presents a more atom-economical and direct approach, which may be advantageous for certain applications. However, it requires more stringent control over reaction conditions to achieve acceptable selectivity and yield. This pathway may be more suitable for experienced process chemists who can optimize the conditions to minimize byproduct formation.

Ultimately, the choice of synthetic route will be dictated by the specific requirements of the project, including the desired scale, purity specifications, and available resources.

References

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank2009 , M607. [Link]

- 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides. U.S.

- Method for preparing 1-methylpiperazine. U.S.

-

Oxalyl chloride. Organic Chemistry Portal. [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules2019 , 24(12), 2286. [Link]

- FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES.

- Which product will be formed by the reaction of primary amine with ethyl chloroacetate?

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – An Asian Journal2023 , e202300859. [Link]

-

Methyl Oxalyl Chloride (CAS 5781-53-3) | ≥99% supplier | Royalchem. [Link]

Sources

The Therapeutic Potential of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid Derivatives: A Technical Guide

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a wide range of therapeutic areas.[1] Its unique stereochemical and physicochemical properties, including the presence of two nitrogen atoms that can be readily functionalized, make it an ideal building block for creating diverse chemical libraries with significant pharmacological potential.[1] This guide focuses on a specific, promising class of these compounds: the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid derivatives. These molecules, characterized by a central oxoacetic acid moiety linked to a 4-methylpiperazine ring, have garnered considerable attention for their potent and varied biological activities. This document provides an in-depth exploration of their synthesis, anticancer, and antimicrobial properties, complete with detailed experimental protocols for their evaluation.

Core Synthesis and Characterization

The synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid derivatives typically follows a convergent chemical strategy, allowing for the introduction of diverse chemical functionalities. A common and effective approach involves the coupling of a reactive oxoacetic acid precursor with various amines or other nucleophiles.

A representative synthetic route begins with the N-alkylation of a piperazine derivative.[2] For instance, 4-(4-chlorophenyl)piperazine can be reacted with ethyl 2-bromo-2-methylpropanoate in the presence of a base like anhydrous cesium carbonate and a catalyst such as sodium iodide in a polar aprotic solvent like DMSO.[2][3] The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, which can be further derivatized.

Alternatively, a widely employed method for creating amide derivatives involves a two-step process. First, a suitable amine-containing scaffold is reacted with chloroacetyl chloride in the presence of a base to form an intermediate chloroacetamide.[4] This reactive intermediate is then coupled with 1-methylpiperazine to yield the final 2-(4-methylpiperazin-1-yl)-2-oxoacetamide derivative.[4] The progress of these reactions is typically monitored by thin-layer chromatography (TLC), and the final products are purified using techniques such as column chromatography or recrystallization. The structural confirmation of the synthesized compounds is achieved through a combination of spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[5][6]

Caption: General synthetic scheme for 2-(4-methylpiperazin-1-yl)-2-oxoacetamide derivatives.

Anticancer Activity: A Promising Frontier

Derivatives of the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold have demonstrated significant potential as anticancer agents.[4][7] Their cytotoxic effects have been evaluated against a variety of human cancer cell lines, revealing promising activity and, in some cases, selectivity.

Mechanism of Action and In Vitro Efficacy

The anticancer mechanism of these compounds is often multifaceted, with some derivatives inducing apoptosis (programmed cell death) in cancer cells.[5][8] This is a highly desirable trait for an anticancer drug, as it eliminates cancer cells in a controlled manner, minimizing inflammation and damage to surrounding healthy tissues. Some studies suggest that these compounds may exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as those involving vascular endothelial growth factor receptor 2 (VEGFR-2).[4][8]

The in vitro anticancer activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For example, a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides, which are structurally related to the topic compounds, showed potent activity against the HepG2 human liver cancer cell line, with some derivatives exhibiting IC50 values in the low micromolar range.[4]

Data Presentation: In Vitro Anticancer Activity

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 5f | 2-amino-4-[4-(2-chlorophenyl)piperazino]-1,3,5-triazine core | Various | 0.45 - 1.66 | [9] |

| 2b | 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [7] |

| 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [7] |

| 4b | N-(1H-benzo[d]imidazol-2-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide | HepG2 (Liver) | 4.8 | [4] |

| 4g | N-(1H-benzo[d]imidazol-2-yl)-2-(4-(3,4-dichlorophenyl)piperazin-1-yl)acetamide | HepG2 (Liver) | 5.1 | [4] |

This table presents a selection of data from studies on structurally related piperazine derivatives to illustrate the potential of this chemical class.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening for the cytotoxic potential of new compounds.[10][11]

Materials:

-

96-well microplates

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)[10]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)[10]

-

MTT solution (5 mg/mL in PBS)[10]

-

Dimethyl sulfoxide (DMSO)[10]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for another 24 to 48 hours.[4]

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[10] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Step-by-step workflow of the MTT assay for determining anticancer activity.

Antimicrobial Properties: Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents.[1] Piperazine derivatives, including those with the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid core, have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[1][12][13]

Mechanism of Action and Spectrum of Activity

The antimicrobial action of these piperazine derivatives is often attributed to their ability to disrupt the bacterial cell membrane.[12] This disruption leads to the leakage of essential intracellular components, ultimately causing cell death.[12] These compounds have shown activity against a range of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as some fungal species (e.g., Candida albicans).[13][14]

The effectiveness of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Data Presentation: Antimicrobial Activity

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| PRP7A6 | Staphylococcus aureus | Not specified, but potent | [14] |

| PRP7A8 | Escherichia coli | Not specified, but potent | [14] |

| PRP7A11 | Candida albicans | Not specified, but potent | [14] |

| RL-308 | Shigella flexineri | 2 | [13] |

| RL-308 | Staphylococcus aureus | 4 | [13] |

This table provides examples of the antimicrobial potential of related piperazine derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[15][16][17]

Materials:

-

96-well microtiter plates

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile saline

-

McFarland turbidity standards (0.5)

-

Test compounds dissolved in a suitable solvent

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[15]

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates. The final volume in each well is typically 100 µL.

-

Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized inoculum.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[15]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic rings and other parts of the molecule.[18] While a comprehensive SAR study for this specific class is still emerging, some general trends can be inferred from related piperazine derivatives:

-

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (-NO₂) or halogen (-Cl, -F) moieties, on the aromatic rings often enhances anticancer activity.[7][18] For example, phenylacetamide derivatives with a nitro group have shown higher cytotoxicity against prostate cancer cells compared to those with electron-donating methoxy groups.[7]

-

Lipophilicity: The overall lipophilicity of the molecule can influence its ability to cross cell membranes and reach its intracellular target. Optimizing this property is crucial for improving bioavailability and efficacy.

-

Steric Factors: The size and shape of the substituents can affect the binding of the molecule to its biological target. Bulky groups in certain positions may hinder this interaction, while in other cases, they might improve selectivity.

Conclusion and Future Directions

The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold represents a versatile and promising platform for the development of new therapeutic agents. The derivatives of this core structure have demonstrated significant potential in the fields of oncology and infectious diseases. The synthetic accessibility of these compounds allows for the creation of large and diverse chemical libraries, which can be screened for a wide range of biological activities.

Future research in this area should focus on several key aspects:

-

Elucidation of specific molecular targets: Identifying the precise proteins or enzymes with which these compounds interact will facilitate a more rational approach to drug design and optimization.

-

In-depth SAR studies: A systematic investigation of the structure-activity relationships will provide a clearer understanding of the chemical features required for potent and selective biological activity.

-

In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this chemical space holds great promise for the discovery of novel drugs that can address some of the most pressing challenges in human health.

References

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link]

-

Pomarnacka, E., Bednarski, P., Grunert, R., & Reszka, P. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461–466. [Link]

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

- Google Patents. (n.d.).

-

Zhang, Y., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15783-15795. [Link]

-

Prasanth, R., et al. (2023). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone–Piperazine Derivatives as Anti-Microbial Agents. Journal of Pharmaceutical Negative Results, 1-7. [Link]

-

Yurttaş, L., et al. (2015). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 949-956. [Link]

-

Saeed, A., et al. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 25(18), 4083. [Link]

-

Al-Ostath, A. I., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]

-

Tan, M. L., et al. (2015). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 20(5), 8575-8616. [Link]

-

Lakshmi, R., et al. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(4), 1-10. [Link]

-

Fytas, G., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 28(15), 5800. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

Limban, C., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3959. [Link]

-

Wróblewska, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Bio-protocol. (n.d.). Anticancer assay (MTT). [Link]

-

Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. [Link]

-

Elfita, E., et al. (2022). Novel Amides Derivative with Antimicrobial Activity of Piper betle var. nigra Leaves from Indonesia. Molecules, 27(19), 6614. [Link]

-

WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Aladawi, M. (2017, November 15). Determination of MIC by Broth Dilution Method [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents [mdpi.com]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells [mdpi.com]

- 9. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. atcc.org [atcc.org]

- 12. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcmas.com [ijcmas.com]

- 14. ijpras.com [ijpras.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. protocols.io [protocols.io]

- 18. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid analogs

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid Analogs

This guide provides a comprehensive exploration of the diverse mechanisms of action exhibited by analogs of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid. Rather than possessing a single intrinsic biological function, this chemical scaffold serves as a versatile backbone in medicinal chemistry. The specific therapeutic activity and underlying mechanism are dictated by the broader molecular structure into which this piperazine-based moiety is incorporated. This document will delve into the various classes of biological targets modulated by these analogs, supported by experimental evidence and methodologies for their characterization.

Introduction: A Privileged Scaffold in Drug Discovery

The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid framework and its derivatives are prominent in modern drug discovery due to their favorable physicochemical properties and synthetic tractability. The piperazine ring, in particular, is a common feature in many approved drugs, often serving as a linker or a pharmacophore that can be readily modified to optimize potency, selectivity, and pharmacokinetic profiles. Analogs built upon this core have been shown to interact with a wide array of biological targets, leading to a spectrum of therapeutic applications, from oncology to neurobiology. This guide will dissect the mechanisms of action of these analogs by categorizing them based on their primary molecular targets.

Major Classes of Analogs and Their Mechanisms of Action

The biological activity of a 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid analog is not defined by the core itself, but by the overall molecular architecture that enables precise interactions with specific biological macromolecules. Below, we explore the primary target families and the corresponding mechanisms of action.

Protein Kinase Inhibitors

A significant number of analogs incorporating the piperazine moiety have been developed as protein kinase inhibitors. These compounds are often designed to compete with adenosine triphosphate (ATP) for binding to the kinase's active site, thereby inhibiting the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive diseases like cancer.

Causality in Experimental Design: The development of kinase inhibitors hinges on achieving high potency for the target kinase while maintaining selectivity against a panel of other kinases to minimize off-target effects. The piperazine group can be crucial in establishing key hydrogen bonds or occupying specific pockets within the ATP-binding site. For instance, in the design of dual Src/Abl kinase inhibitors, a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides containing a piperazine moiety demonstrated potent antiproliferative activity.[1]

Signaling Pathway: Generic Kinase Inhibition

The following diagram illustrates the fundamental mechanism of competitive kinase inhibition.

Caption: Competitive inhibition of a protein kinase by a piperazine analog.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This protocol provides a self-validating system for quantifying kinase activity and its inhibition.

-

Reaction Setup:

-

In a 96-well plate, add 5 µL of a solution containing the target kinase and its specific substrate in reaction buffer.

-

Add 2.5 µL of the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid analog at various concentrations (e.g., a 10-point serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding 2.5 µL of an ATP solution at a concentration near the Km for the kinase.

-

-

Incubation: Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range.

-

ATP Depletion and ADP Conversion:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Signal Generation:

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which will convert the ADP generated in the kinase reaction into a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the analog relative to the positive control.

-

Plot the percent inhibition against the logarithm of the analog concentration and fit the data to a dose-response curve to determine the IC50 value.

-

G-Protein Coupled Receptor (GPCR) Ligands

Arylpiperazine derivatives, which can be considered analogs of the core structure, are well-known for their interactions with GPCRs, particularly serotonin (5-HT) receptors.[2] These compounds can act as agonists, partial agonists, or antagonists, modulating downstream signaling cascades.

Causality in Experimental Design: The key to designing effective GPCR ligands is to achieve high affinity and selectivity for the target receptor subtype. For arylpiperazines targeting the 5-HT1A receptor, an ionic bond between the protonated nitrogen of the piperazine ring and a conserved aspartate residue in the receptor is a critical interaction for binding.[2]

Signaling Pathway: Generic GPCR Antagonism

The diagram below shows how an antagonist prevents the activation of a GPCR by its endogenous ligand.

Caption: GPCR antagonism by a piperazine-containing analog.

Enzyme Inhibitors (Non-Kinase)

This class of analogs targets a wide range of enzymes beyond kinases. For example, derivatives have been developed as inhibitors of the P2Y12 receptor, an important target in antiplatelet therapy.[3] These inhibitors can be reversible or irreversible, and their mechanism often involves blocking the active site or an allosteric site of the enzyme.

Data Presentation: P2Y12 Receptor Antagonism

The following table summarizes the activity of a preclinical candidate from a study on P2Y12 receptor antagonists.[3]

| Compound | P2Y12 Binding IC50 (nM) | ADP-Induced Platelet Aggregation IC50 (µM) |

| SAR216471 | Potent | Highly Potent |

| HTS Hit | Micromolar | 4.5 |

| Intermediate Lead | 17 | Significant Potency Loss |

Ion Channel Modulators

The piperazine scaffold is also found in molecules that modulate the function of ion channels. For instance, sulfonylpiperazine analogs have been identified as novel negative allosteric modulators of human neuronal nicotinic receptors (nAChRs).[4] These compounds do not directly block the ion pore but bind to a different site on the receptor complex, reducing the efficacy of the endogenous agonist.

Causality in Experimental Design: The hallmark of a non-competitive or allosteric inhibitor is its ability to decrease the maximum response of an agonist without shifting the agonist's EC50 value. This is typically evaluated using electrophysiological techniques like two-electrode voltage clamp or patch-clamp recordings. For the nAChR modulators, the lead compound reduced the maximum efficacy for the agonist epibatidine, which is indicative of non-competitive inhibition.[4]

Experimental Workflow: Characterizing a Novel Bioactive Analog

This diagram outlines a logical flow for elucidating the mechanism of action of a newly synthesized analog.

Caption: A comprehensive workflow for mechanism of action studies.

Conclusion

The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold is a testament to the power of privileged structures in medicinal chemistry. Its true value lies in its adaptability, allowing for the creation of diverse molecular entities that can precisely target a wide range of biological molecules, including kinases, GPCRs, enzymes, and ion channels. The mechanism of action is therefore not a singular concept for this class of compounds but a broad spectrum of possibilities defined by the specific analog's structure. A thorough understanding of the target's biology and the principles of structure-activity relationships is paramount for successfully designing and optimizing these analogs for therapeutic benefit. Future research will undoubtedly continue to leverage this versatile scaffold to address unmet medical needs.

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]

-

Wang, X., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. ResearchGate. [Link]

-

Kumar, A., et al. (2021). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. [Link]

-

Cirillo, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. iris.unina.it. [Link]

-

Ablordeppey, S. Y., et al. (2013). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC - NIH. [Link]

-

Bousquet, A., et al. (2014). N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel. ResearchGate. [Link]

Sources

- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unina.it [iris.unina.it]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid in Organic Solvents

Introduction: Navigating the Solubility Landscape of a Novel Piperazine Derivative

In the realm of drug discovery and chemical synthesis, understanding the solubility of a new chemical entity (NCE) is a cornerstone of its development. It dictates everything from reaction conditions and purification strategies to formulation design and ultimate bioavailability. This guide focuses on 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid, a molecule of interest due to its piperazine and α-keto acid moieties, which are common scaffolds in medicinal chemistry.

Given the novelty of this specific compound, publicly available, empirical solubility data is scarce. Therefore, this document serves a dual purpose: first, to provide a robust, theory-driven prediction of its solubility profile based on a detailed analysis of its molecular structure; and second, to offer a comprehensive, field-proven experimental framework for researchers to determine its thermodynamic solubility with high fidelity. This guide is designed for professionals in drug development and chemical research, providing the scientific rationale behind the predictions and protocols.

Predicted Physicochemical Profile: A Structural Dissection

The solubility behavior of a molecule is fundamentally governed by its structure. The principle of "like dissolves like" is a manifestation of intermolecular forces; a solute will dissolve in a solvent if the solute-solvent interactions are sufficiently strong to overcome the solute-solute and solvent-solvent interactions.[1][2] Let us dissect the structure of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid to predict its key physicochemical characteristics.

Key Functional Groups and Their Influence:

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a strong hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at both oxygens). This group confers acidity and a strong potential for interaction with polar, protic solvents.[3][4]

-

Piperazine Ring: This cyclic diamine structure contains two tertiary amine nitrogens. These nitrogens are polar and act as hydrogen bond acceptors. They also introduce basicity to the molecule, making it zwitterionic in nature at physiological pH, though this guide focuses on organic solvents.

-

α-Keto Group (-C=O): Located adjacent to the carboxylic acid, this carbonyl group is polar and serves as an additional hydrogen bond acceptor site. Its presence increases the overall polarity of the molecule compared to a simple acetic acid derivative.

-

N-Methyl Group (-CH3): This is a small, non-polar, aliphatic group that slightly increases the lipophilicity (non-polar character) of the molecule.

Based on this analysis, the molecule possesses a high density of polar, hydrogen-bonding functional groups, which will dominate its solubility characteristics. The non-polar contribution from the methyl group and the ethylene carbons of the piperazine ring is relatively small.

Table 1: Predicted Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid

| Property | Predicted Characteristic | Rationale |

| Overall Polarity | High | Presence of carboxylic acid, α-keto, and two tertiary amine groups. |

| Hydrogen Bond Donors | 1 (from -COOH) | The hydroxyl proton is the primary H-bond donor. |

| Hydrogen Bond Acceptors | ~5 (2 from -COOH, 1 from C=O, 2 from piperazine N) | Multiple oxygen and nitrogen atoms with lone pairs. |

| Acidic/Basic Nature | Amphoteric/Zwitterionic | Contains both an acidic carboxylic acid group and basic tertiary amine groups. |

Theoretical Solubility Framework in Common Organic Solvents

The structural analysis allows for a reasoned prediction of solubility across different classes of organic solvents. The strength of interaction between the solute's functional groups and the solvent's properties will determine the extent of dissolution.

Table 2: Predicted Solubility of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | These solvents are excellent hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid and piperazine nitrogens. The molecule can be fully solvated through extensive hydrogen bonding. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. DMSO is particularly effective at dissolving polar, multifunctional compounds.[1] Solubility in acetonitrile may be lower due to its less polar character compared to DMSO. |

| Low-Polarity | Dichloromethane (DCM), Ethyl Acetate | Low to Very Low | These solvents lack the ability to form strong hydrogen bonds. While some dipole-dipole interactions are possible, they are likely insufficient to overcome the strong intermolecular forces (especially hydrogen bonding) holding the solute molecules together in the solid state. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | A significant mismatch in polarity exists. The weak van der Waals forces offered by these solvents cannot disrupt the strong solute-solute interactions.[5] |

Gold Standard Methodology: Thermodynamic Solubility Determination

-

Kinetic Solubility: This is a high-throughput, non-equilibrium measurement typically used in early discovery. It assesses the precipitation of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer.[6][7] While fast, it can often overestimate true solubility.[8]

-

Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a solute in a saturated solution.[9] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. The shake-flask method is the most reliable and widely accepted technique for this purpose.[8][10]

For a definitive characterization, this guide details the shake-flask protocol for determining the thermodynamic solubility of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid.

Experimental Protocol: The Shake-Flask Method

This protocol provides a self-validating system for accurately measuring thermodynamic solubility. The key is to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To determine the equilibrium solubility of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid in a selected organic solvent at a controlled temperature.

Materials:

-

2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

2-5 mL glass vials with screw caps

-

Orbital shaker or vial rotator with temperature control

-

Centrifuge capable of holding the vials

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC-UV or LC-MS system for quantification

Workflow Diagram:

Caption: Thermodynamic solubility determination workflow.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at the end is crucial (e.g., 5-10 mg).

-

Causality Insight: Using an excess of solid is the defining feature of this method, ensuring that the solution becomes saturated and reaches a true equilibrium.[8]

-

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard.

-

Self-Validation: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer increases.[8]

-

-

Phase Separation: After equilibration, remove the vial and let it stand briefly. To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial.

-

Causality Insight: Filtration removes any remaining microscopic solid particles that could otherwise dissolve during subsequent dilution steps, leading to an overestimation of solubility.

-

-

Dilution & Quantification: Prepare a series of accurate dilutions of the filtered supernatant using the same solvent. Analyze these samples using a validated analytical method, such as HPLC-UV or LC-MS, against a freshly prepared calibration curve of the compound.[9][11]

-

Calculation: Determine the concentration of the undiluted supernatant from the calibration curve. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation:

Results should be compiled in a clear, tabular format for easy comparison.

Table 3: Template for Recording Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| DMSO | 25 | |||

| Acetonitrile | 25 | |||

| Dichloromethane | 25 | |||

| Hexane | 25 |

Important Considerations and Influencing Factors

-

Compound Purity: The presence of impurities can significantly affect solubility measurements. Always use the highest purity material available.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in the experiment.[8]

-

Temperature: Solubility is temperature-dependent. The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[2] Therefore, precise temperature control during the experiment is critical.

-

pH (Aqueous Systems): While this guide focuses on organic solvents, if measuring in aqueous buffers, the pH will have a dramatic effect on this amphoteric molecule. Solubility will be lowest at its isoelectric point and increase significantly at both low and high pH due to salt formation.

Safety and Handling Precautions

As 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid is a novel compound, a specific Safety Data Sheet (SDS) may not be available. Therefore, it must be handled with care, assuming it is potentially hazardous. A related compound, 2-(4-Isobutylpiperazin-1-yl)-2-oxoacetic acid, is classified as harmful if swallowed and may cause long-term environmental effects.[12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Exposure: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid. Based on its highly polar and hydrogen-bonding functional groups, it is predicted to be highly soluble in polar protic solvents like methanol and ethanol, and moderately to highly soluble in polar aprotic solvents like DMSO. Conversely, it is expected to be poorly soluble or insoluble in low-polarity and non-polar organic solvents. By adhering to the detailed shake-flask protocol presented, researchers can generate robust, reliable, and defensible thermodynamic solubility data, which is critical for advancing the scientific and developmental journey of this compound.

References

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube. [Link]

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. ChemTec Publishing.

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Meyerson, J. R., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11848-11887. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

- University of Sydney. (2023). Experiment 2: Solubility of Organic Compounds. School of Chemistry.

-

PubChem. (n.d.). 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2018). Predict solubility of organic compounds? [Forum discussion]. [Link]

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Khan Academy. (n.d.). Solubility of organic compounds [Video]. [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tutorchase.com [tutorchase.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Khan Academy [khanacademy.org]

- 6. asianpubs.org [asianpubs.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. evotec.com [evotec.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. chemscene.com [chemscene.com]

The Piperazine-2-Oxoacetic Acid Scaffold: A Technical Guide to Synthesis, Derivatization, and Application in Drug Discovery

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties which can enhance aqueous solubility and oral bioavailability.[1] When functionalized to form the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid core, it presents a versatile platform for the development of novel therapeutic agents. This guide provides an in-depth exploration of this core structure, detailing robust synthetic strategies, key structural analogs and derivatives, and their applications in modern drug discovery. We will delve into the causality behind experimental choices, present self-validating protocols, and explore the structure-activity relationships that govern the biological effects of these compounds, with a particular focus on their role as kinase inhibitors in oncology.

Introduction: The Value of the Piperazine Core

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, is a cornerstone of modern drug design.[1] Its unique structural and electronic properties offer several advantages:

-

Improved Pharmacokinetics: The basicity of the nitrogen atoms often leads to the formation of water-soluble salts, improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.[1]

-

Structural Rigidity and Vectorial Diversity: The chair conformation of the piperazine ring provides a degree of rigidity, while the two nitrogen atoms offer distinct vectors for substitution, allowing for precise three-dimensional exploration of a biological target's binding pocket.

-

Hydrogen Bonding Capacity: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.[1]

The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid motif combines this privileged scaffold with a reactive carboxylic acid handle. This handle is an ideal launching point for diversification through amide bond formation, enabling the facile generation of large chemical libraries for high-throughput screening. The N-methyl group provides a defined substitution at one nitrogen, focusing derivatization efforts on the other nitrogen and the oxoacetic acid moiety.

Synthetic Strategies: From Core to Derivative

The power of this scaffold lies in the straightforward and high-yielding chemical transformations used to build and diversify it. The primary strategy involves the synthesis of the core acid followed by amide coupling to introduce a wide array of functional groups.

Synthesis of the Core Moiety

The synthesis of the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid core is typically achieved by reacting N-methylpiperazine with an activated oxalic acid derivative, such as ethyl oxalyl chloride, followed by hydrolysis of the resulting ester.

Derivatization via Amide Coupling: The Workhorse Reaction

The carboxylic acid of the core scaffold is most commonly derivatized via amide bond formation. This reaction is central to building analogs and is one of the most frequently used transformations in medicinal chemistry. The choice of coupling reagents is critical for ensuring high yields, minimizing side reactions, and preserving the stereochemical integrity of sensitive substrates.

Causality in Reagent Selection:

Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed due to their high efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[2][3] However, EDC activation alone can lead to racemization and other side reactions. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[2] HOBt acts as a scavenger for the highly reactive O-acylisourea intermediate, forming a more stable and less reactive HOBt-ester. This intermediate then reacts cleanly with the desired amine to form the amide bond with minimal racemization.[2] A tertiary base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize any hydrochloride salts and maintain a basic environment conducive to the reaction.[3]

Below is a generalized workflow for the synthesis of derivatives from the core acid.

Caption: General workflow for amide coupling synthesis.

Biological Applications: Targeting Protein Kinases in Cancer

Derivatives of the piperazine-2-oxoacetic acid scaffold have shown significant promise across various therapeutic areas, including oncology. Many have been identified as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[4]

Dual Src/Abl Kinase Inhibition

One prominent example is the development of dual inhibitors targeting both Src and Abl kinases.[4] The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent in Chronic Myelogenous Leukemia (CML).[5] Src family kinases are also frequently overactive in various solid tumors and can contribute to Bcr-Abl-driven leukemogenesis.[6] Therefore, dual inhibition presents a powerful therapeutic strategy.

The general mechanism of these inhibitors involves competitive binding at the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives cell proliferation.

The diagram below illustrates a simplified representation of the Abl kinase signaling pathway and its inhibition.

Caption: Simplified BCR-Abl signaling pathway and its inhibition.

Structure-Activity Relationships (SAR)

SAR studies aim to correlate specific structural features of a molecule with its biological activity. For piperazine-based kinase inhibitors, several key trends have emerged:

-

The Amide Moiety: The nature of the group attached via the amide bond is critical for determining potency and selectivity. Bulky, aromatic, or heterocyclic groups can form specific interactions (e.g., π-π stacking, hydrogen bonds) within the ATP-binding pocket of the target kinase.[7]

-

Piperazine Substituents: Modifications to the N-methyl group can influence solubility, cell permeability, and metabolic stability. Replacing the methyl group with, for example, a hydroxyethyl group has been shown to modulate the pharmacokinetic profile.[4]

-

Conformational Constraint: Introducing conformational rigidity, such as by creating bicyclic piperazine analogs, can pre-organize the molecule into a bioactive conformation, leading to increased potency.[8]

The following table summarizes hypothetical activity data for a series of analogs, illustrating these SAR principles.

| Compound ID | R Group (Amide) | N-Substituent | Src Kinase IC₅₀ (nM) | Abl Kinase IC₅₀ (nM) |

| Core | -OH (Carboxylic Acid) | -CH₃ | >10,000 | >10,000 |

| A-01 | -NH-(2-chloro-6-methylphenyl) | -CH₃ | 50 | 65 |

| A-02 | -NH-(phenyl) | -CH₃ | 250 | 310 |

| A-03 | -NH-(2-chloro-6-methylphenyl) | -H | 45 | 58 |

| A-04 | -NH-(2-chloro-6-methylphenyl) | -CH₂CH₂OH | 15 | 20 |

Data is illustrative and based on general principles found in medicinal chemistry literature such as reference[4].

This data illustrates that a substituted phenyl group (A-01 vs. A-02) is beneficial for activity, and that replacing the N-methyl with a hydroxyethyl group (A-04 vs. A-01) can further enhance potency, likely by forming an additional hydrogen bond with the target enzyme.

Experimental Protocols: A Self-Validating System

Trustworthiness in research is built on robust, reproducible methodologies. The following protocols for synthesis and biological evaluation are designed as self-validating systems, incorporating necessary purification and analytical steps.

Protocol: Synthesis of an Amide Derivative (e.g., Compound A-01)

This protocol describes a standard procedure for coupling the core acid with an amine.

Materials:

-

2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid (1.0 eq)

-

2-chloro-6-methylaniline (1.1 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution, 1M HCl solution, Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid, 2-chloro-6-methylaniline, and HOBt.

-

Solvation: Add anhydrous DCM to dissolve the solids (approx. 0.1 M concentration).

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA dropwise and stir for 10 minutes.

-

Activator Addition: Add EDC in one portion to the stirred solution at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

-

Self-Validation Checkpoint 1: Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials and the formation of a new, less polar product spot.

-

-

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

-

Self-Validation Checkpoint 2: Combine fractions containing the pure product as determined by TLC analysis.

-

-

Final Analysis: Concentrate the pure fractions to yield the final product. Confirm its identity and purity (>95%) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[9]

Materials:

-

Cancer cell line (e.g., K562 for CML)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

96-well flat-bottom plates

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" wells (medium with DMSO) and "medium only" wells (for background control). Incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[10][11]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Self-Validation Checkpoint: Visually confirm the formation of purple precipitate in the vehicle control wells using an inverted microscope.

-

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_sample / Abs_vehicle_control) * 100. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Future Directions

The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on:

-

Target Selectivity: Fine-tuning the amide portion to develop inhibitors with high selectivity for specific kinase isoforms to minimize off-target effects.

-

Novel Conjugates: Using the carboxylic acid or piperazine nitrogens as attachment points for creating antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

-

Exploring New Therapeutic Areas: Screening libraries of these derivatives against other target classes, such as G-protein coupled receptors (GPCRs) or proteases, where the piperazine motif is also known to be effective.[13]

By leveraging the robust synthetic accessibility and favorable pharmacological properties of this core, researchers and drug development professionals can continue to generate novel and effective chemical entities to address unmet medical needs.

References

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Available at: [Link]

-

Structural organization of Src family, Abl and Bcr-Abl kinases. (n.d.). ResearchGate. Available at: [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. Available at: [Link]

-

Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. (n.d.). PubMed Central. Available at: [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

-

Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.). ResearchGate. Available at: [Link]

-

Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). MDPI. Available at: [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Available at: [Link]

-

BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. (n.d.). Encyclopedia.pub. Available at: [Link]

-

Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. (2021). PubMed. Available at: [Link]

-

Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. (n.d.). MDPI. Available at: [Link]

-

Structure of autoinhibited Abl and Src. Cartoon representation of... (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central. Available at: [Link]

-

In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (2023). Pharmacophore. Available at: [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. Available at: [Link]

-